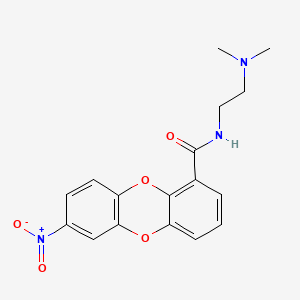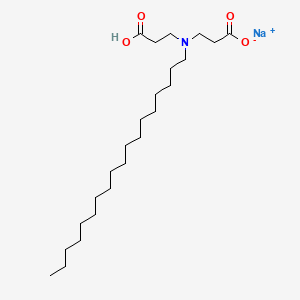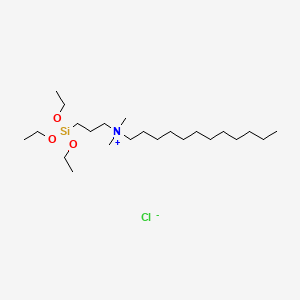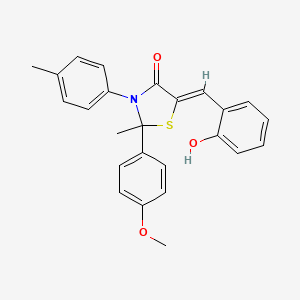
1-(Ethylamino)-1-phenylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylamino)-1-phenylpropan-2-one is an organic compound that belongs to the class of chemicals known as cathinones. Cathinones are a group of psychoactive substances structurally related to amphetamines. This compound is characterized by the presence of an ethylamino group attached to a phenylpropanone backbone. It is known for its stimulant properties and has been studied for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Ethylamino)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reductive amination of phenylpropanone with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium borohydride. The reaction is carried out in a suitable solvent, often methanol or ethanol, under controlled temperature conditions to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and yield. The use of catalysts and optimized reaction conditions further enhances the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethylamino)-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Production of secondary amines or alcohols.
Substitution: Generation of substituted phenylpropanone derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter release and uptake mechanisms.
Medicine: Research explores its potential as a stimulant and its effects on the central nervous system.
Industry: It is investigated for its role in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(Ethylamino)-1-phenylpropan-2-one involves its interaction with neurotransmitter systems in the brain. The compound primarily targets monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects.
Comparaison Avec Des Composés Similaires
1-(Ethylamino)-1-phenylpropan-2-one can be compared with other cathinones and amphetamines:
Similar Compounds: Methcathinone, Mephedrone, and Methamphetamine.
Uniqueness: Unlike some other cathinones, this compound has a distinct ethylamino group, which influences its pharmacological properties and metabolic pathways.
Propriétés
Numéro CAS |
65913-24-8 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-(ethylamino)-1-phenylpropan-2-one |
InChI |
InChI=1S/C11H15NO/c1-3-12-11(9(2)13)10-7-5-4-6-8-10/h4-8,11-12H,3H2,1-2H3 |
Clé InChI |
GHVCNLDRNVGRJP-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)





![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)
